molecular formula C3H8N2O3 B015904 2-Amino-3-(hydroxyamino)propanoic acid CAS No. 5854-94-4

2-Amino-3-(hydroxyamino)propanoic acid

Cat. No. B015904
CAS RN: 5854-94-4
M. Wt: 120.11 g/mol
InChI Key: VIFOGXGRPDRQHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 2-amino-3-([15N]-methylamino)propanoic acid involves starting from α-acetamidoacrylic acid and [15N]-methylamine, with enantioselective hydrolysis yielding specific isomers (Hu & Ziffer, 1990). Another synthesis approach for racemic 2-amino-3-(heteroaryl)propanoic acids, emphasizing furan or thiophene nuclei, uses zinc dust and formic acid reduction methods (Kitagawa et al., 2004).

Molecular Structure Analysis

Molecular structure investigations are pivotal for understanding the interactions and potential functionality of 2-Amino-3-(hydroxyamino)propanoic acid. For closely related compounds, X-ray crystallography and NMR spectroscopy are often used to elucidate their configurations, showcasing the complexity and diversity of these molecules' structures (Liang & Datta, 2005).

Chemical Reactions and Properties

2-Amino-3-(hydroxyamino)propanoic acid and its analogs participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthesis pathways. For instance, catalytic oxidation of secondary amines to N-hydroxyamino acids showcases a method for converting amines to amino acids, emphasizing the compound's versatility (Murahashi & Shiota, 1987).

Scientific Research Applications

Neurological Research

BMAA is studied for its potential link to neurodegenerative diseases. For instance, Duncan et al. (1992) explored its bioavailability in primates, indicating its high oral absorption, which is significant for understanding its potential impact on neurological conditions (Duncan et al., 1992).

Synthetic Chemistry

The compound is also a subject of interest in synthetic chemistry. Hu and Ziffer (1990) described its synthesis and optical resolution, providing a foundation for further chemical and pharmacological studies (Hu & Ziffer, 1990).

Computational Peptidology

Flores-Holguín et al. (2019) utilized conceptual density functional theory to study the molecular properties of antifungal tripeptides, which include derivatives of 2-Amino-3-(hydroxyamino)propanoic acid. This research is crucial for drug design and understanding the bioactivity of these compounds (Flores-Holguín et al., 2019).

Catalyst Research

Buitrago et al. (2012) explored the use of amino acid-based ligands, including derivatives of BMAA, in asymmetric transfer hydrogenation. This has implications for pharmaceutical synthesis and industrial chemistry (Buitrago et al., 2012).

Pharmacokinetics and Blood-Brain Barrier Permeability

Duncan et al. (1991) studied the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. This research is essential for understanding the potential neurological effects of BMAA (Duncan et al., 1991).

Development of Chelating Agents

Dobosz et al. (1998) investigated the transformation of the amino group of alanine into oxime and the carboxylic group into a hydroxamic function, creating a more potent chelating agent for metal ions than alanine itself or its analogues (Dobosz et al., 1998).

Future Directions

The future directions of “2-Amino-3-(hydroxyamino)propanoic acid” are not explicitly mentioned in the search results. However, given its role as an amino acid, it may continue to be studied for its potential applications in various fields, including medicine and agriculture3.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2-amino-3-(hydroxyamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOGXGRPDRQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(hydroxyamino)propanoic acid

CAS RN

17136-56-0
Record name NSC159165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA Alston, HJ Bright - Biochemical and Biophysical Research …, 1982 - Elsevier
L-Alanosine is an antineoplastic drug which is the 3-isonitramino analog of L -aspartic acid. The drug is known to be metabolized to the corresponding 2-oxo acid. Unlike the parent …
P Strazzolini, MG Dall'Arche, M Zossi… - European Journal of …, 2004 - Wiley Online Library
An improved, stereoselective synthesis of the natural, non‐proteogenic amino acid L‐alanosine has been developed, starting from the readily available and cheap substrate L‐serine, in …

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